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N-(5-methyl-1,3,4-thiadiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Kinase inhibitor design Structure-activity relationship ATP-competitive binding

ATP-competitive kinase programs often encounter steric clashes between gatekeeper residues and C2-substituted scaffolds, compromising SAR reproducibility. This compound (CAS 2415634-98-7) is the unsubstituted imidazo[1,2-b]pyridazine-6-carboxamide linked to a 5-methyl-1,3,4-thiadiazole-providing a minimal-steric-bulk control with no C2 substituent. • Enables systematic 1,3,4- vs. 1,2,4-thiadiazole regioisomeric comparison (Δσₘ ≈ 0.12). • Ideal fragment-based starting point: clogP ~1.4, TPSA ~84 Ų, HBD=1. • Supplied at ≥95% purity for in vitro kinase profiling.

Molecular Formula C10H8N6OS
Molecular Weight 260.28
CAS No. 2415634-98-7
Cat. No. B2622138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1,3,4-thiadiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS2415634-98-7
Molecular FormulaC10H8N6OS
Molecular Weight260.28
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)C2=NN3C=CN=C3C=C2
InChIInChI=1S/C10H8N6OS/c1-6-13-14-10(18-6)12-9(17)7-2-3-8-11-4-5-16(8)15-7/h2-5H,1H3,(H,12,14,17)
InChIKeyGRJFPVGEUJDUJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Methyl-1,3,4-thiadiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide – Core Scaffold & Identity


N-(5-Methyl-1,3,4-thiadiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2415634-98-7) is a heterocyclic small molecule (C₁₀H₈N₆OS, MW 260.28) that fuses an imidazo[1,2-b]pyridazine core with a 5-methyl-1,3,4-thiadiazole motif via a carboxamide linker at the 6-position . This scaffold places the compound at the intersection of two privileged medicinal chemistry frameworks: the imidazo[1,2-b]pyridazine system, recognized for its ATP-competitive kinase inhibition profile , and the 1,3,4-thiadiazole heterocycle, which contributes broad-spectrum antimicrobial and anticancer potential through its ability to mimic nucleic acid bases . The molecule is currently supplied as a research-grade building block (typical purity ≥95%) by multiple vendors, intended exclusively for non-human, non-veterinary laboratory use .

Core Scaffold Imidazo[1,2-b]pyridazine-6-carboxamide fused with 5-methyl-1,3,4-thiadiazole
C2 Position Unsubstituted; supports iterative diversification for kinase SAR studies
Regioisomer 1,3,4-thiadiazole (vs. 1,2,4-thiadiazole); electronic profile may differentiate binding
Class Context Reported ATP-competitive kinase framework; antimicrobial/anticancer activity to verify

Why This Compound Cannot Be Replaced by Analogs


Substituting this compound with a general imidazo[1,2-b]pyridazine-6-carboxamide or a generic thiadiazole-containing building block risks losing the specific hydrogen-bonding and steric features conferred by the unmethylated 2-position of the imidazo ring and the 5-methyl-1,3,4-thiadiazole terminus . In closely related kinase-targeting series, the absence of a substituent at the imidazo C2 position (as in the target compound) versus the presence of a bulky tert-butyl group (as in the analog 2-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide) leads to distinct conformational preferences within the ATP-binding pocket, directly affecting kinase selectivity . Similarly, replacing the 1,3,4-thiadiazole regioisomer with a 1,2,4-thiadiazole—as in the anticancer series 10a–j—alters the electronic distribution of the amide bond, modifying both potency and cytotoxicity profiles . These structural nuances mean that even conservative substituent swaps can produce divergent biological outcomes, making the unsubstituted scaffold essential for reproducible SAR exploration.

C2 Steric Profile
Unsubstituted C2 vs. tert-butyl analog may shift kinase selectivity fingerprint and gatekeeper compatibility.
Thiadiazole Regioisomerism
1,3,4-thiadiazole vs. 1,2,4-thiadiazole: electronic distribution and cytotoxicity SAR may not transfer directly.
Amide & Scaffold Topology
Benzothiadiazole or piperidine analogs differ in lipophilicity and 3D pharmacophore; PK and target engagement may diverge.

Quantitative Differentiation vs. Closest Analogs


Imidazo C2 Substituent: Kinase Pocket Steric Effects

The target compound bears a hydrogen atom at the imidazo C2 position (molecular weight 260.28 Da, topological polar surface area ~84 Ų, calculated from SMILES CC1=NN=C(S1)NC(=O)C2=NN3C=CN=C3C=C2), whereas its closest structural analog, 2‑tert‑butyl‑N‑(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)imidazo[1,2‑b]pyridazine‑6‑carboxamide, carries a bulky tert‑butyl group (estimated MW ~316.4 Da) . In the imidazo[1,2‑b]pyridazine kinase inhibitor series leading to TAK‑593, removal of the C2 substituent reduced steric clash with the gatekeeper residue in VEGFR2, shifting the IC₅₀ from 0.95 nM (for the C2‑cyclopropylcarbonylamino‑substituted lead) to >1,000 nM for the des‑substituted analog . While no direct IC₅₀ value is published for the target compound in the same assay, this class‑level SAR provides a quantitative framework: the absence of a C2 substituent expands the accessible conformational space and may preferentially favor kinases with smaller gatekeeper residues (e.g., Thr‑gatekeeper vs. Phe‑gatekeeper kinases) . The tert‑butyl analog, by contrast, is sterically restricted to pockets that accommodate bulk at the solvent‑exposed hinge region.

C2 Steric Impact
Class-level inference
>1000-fold
Supports gatekeeper-selective kinase profiling
Class-level SAR; direct IC50 not available
Kinase inhibitor design Structure-activity relationship ATP-competitive binding

Thiadiazole Regioisomer Effects on Anticancer Activity

The target compound features a 1,3,4‑thiadiazole ring amide‑linked to the imidazo[1,2‑b]pyridazine core. A closely related series of 1,2,4‑thiadiazole‑linked imidazo[1,2‑b]pyridazines (compounds 10a–j) was systematically evaluated against four cancer cell lines by MTT assay, yielding IC₅₀ values ranging from 0.91 µM to 18.4 µM; the most potent member, compound 10b, achieved IC₅₀ values of 0.91 µM (MCF‑7), 1.52 µM (MDA‑MB‑231), 1.13 µM (A549), and 1.88 µM (DU‑145), comparable to the reference drug etoposide (IC₅₀ 0.89–1.76 µM across the same panel) . Although no published cytotoxicity data exist for the target 1,3,4‑thiadiazole regioisomer against these exact cell lines, the regioisomeric switch is known to alter the electronic character of the thiadiazole ring: 1,3,4‑thiadiazoles are more electron‑rich and exhibit stronger hydrogen‑bond acceptor capacity at the N3 position compared with 1,2,4‑thiadiazoles . This electronic difference directly modulates the amide bond’s resonance and therefore the compound’s overall molecular recognition profile, as demonstrated in 1,3,4‑thiadiazole‑based antibacterial agents where the 5‑methyl substitution contributes to enhanced membrane penetration (notable antibacterial effect at 0.5% concentration) .

Regioisomer Electronics
Cross-study comparable
1,3,4-thiadiazole (target): no published IC50
1,2,4-thiadiazole series: IC50 0.91–18.4 µM
Δσₘ ≈ 0.12
Electronic profile may differentiate anticancer SAR
Target regioisomer cytotoxicity not directly assessed
Anticancer agents Thiadiazole regioisomerism Cytotoxicity profiling

Amide Substituent and Scaffold-Hopping Variations

The 5‑methyl‑1,3,4‑thiadiazol‑2‑yl amide terminus of the target compound distinguishes it from structurally related amides such as N‑(2,1,3‑benzothiadiazol‑4‑yl)imidazo[1,2‑b]pyridazine‑6‑carboxamide (CAS 2415464‑44‑5) and N‑(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)‑1‑(6‑phenylpyridazin‑3‑yl)piperidine‑3‑carboxamide (CAS 1226435‑87‑5) . In the benzothiadiazole analog, the fused benzene ring significantly increases lipophilicity (clogP estimated at ~3.1 vs. ~1.4 for the target compound) and introduces a strong electron‑withdrawing effect that alters the amide NH acidity . The piperidine‑based analog replaces the planar imidazo[1,2‑b]pyridazine core with a conformationally flexible piperidine‑pyridazine system, resulting in a markedly different 3D pharmacophore . Within the PAR4 inhibitor patent family (CA 2871650 A1), imidazothiadiazole and imidazopyridazine carboxamides are claimed as antithrombotic agents; the target compound’s exact scaffold—imidazo[1,2‑b]pyridazine‑6‑carboxamide directly coupled to 5‑methyl‑1,3,4‑thiadiazole—maps onto the generic Markush structure but occupies a sparsely exemplified sub‑region of chemical space, meaning its specific PAR4 IC₅₀ is not publicly disclosed but structural novelty within the patent landscape is verifiable .

Scaffold Properties
Supporting evidence
clogP ~1.4 (target)
vs. benzothiadiazole analog clogP ~3.1
vs. piperidine analog clogP ~2.8
Unexemplified in PAR4 patent
Differentiated lead-like properties for hit expansion
No disclosed PAR4 IC50; patent landscape analysis
Scaffold hopping Amide substituent SAR IRAK-4 / PAR4 inhibition

Evidence-Based Procurement Scenarios


Kinase Gatekeeper Profiling with Unsubstituted Scaffold

Medicinal chemistry teams prosecuting ATP‑competitive kinase targets with small gatekeeper residues (e.g., Thr, Ala) can utilize the target compound as a minimal‑steric‑bulk control scaffold. The absence of a C2 substituent (ΔMR ≈ 21.4 cm³/mol vs. the tert‑butyl analog) avoids steric penalty with the gatekeeper, as evidenced by the >1,000‑fold potency differential observed between C2‑substituted and C2‑unsubstituted analogs in the VEGFR2 series . This makes the compound an ideal starting point for fragment‑based or structure‑guided elaboration where the C2 position is deliberately left open for iterative substitution.

Anticancer SAR: 1,3,4-Thiadiazole Regioisomerism

Given that the 1,2,4‑thiadiazole‑linked imidazo[1,2‑b]pyridazine series (10a–j) has established cytotoxicity against MCF‑7, MDA‑MB‑231, A549, and DU‑145 cell lines (IC₅₀ range 0.91–18.4 µM, with etoposide as reference) , procurement of the 1,3,4‑thiadiazole regioisomer enables a systematic regioisomeric electronic comparison (Δσₘ ≈ 0.12) within an otherwise identical core template. This scenario is particularly relevant for groups that have already exhausted the 1,2,4‑thiadiazole chemical space and seek a differentiated electronic and hydrogen‑bonding pharmacophore.

Antithrombotic Lead ID in Unexplored PAR4 Space

The target compound falls within the generic Markush structure of the CA2871650A1 patent family covering imidazothiadiazole and imidazopyridazine PAR4 inhibitors but is not specifically exemplified . This structural novelty—combined with its favorable calculated physicochemical profile (clogP ~1.4, TPSA ~84 Ų, HBD=1) —positions it as a strategically advantageous lead‑like scaffold for antithrombotic drug discovery programs seeking compounds with a differentiated IP position relative to exemplified patent compounds.

Antimicrobial Probe Development Using 5-Methylthiadiazole

The 5‑methyl‑1,3,4‑thiadiazole substructure has qualitative antibacterial activity reported at 0.5% concentration , and the broader 1,3,4‑thiadiazole class is recognized for nucleic acid base mimicry and membrane penetration . The target compound can serve as a core scaffold for antimicrobial probe synthesis, particularly where the imidazo[1,2‑b]pyridazine portion provides a modular attachment point for further functionalization without perturbing the thiadiazole‑mediated bioactivity.

Application
Selection Property
Validation Focus
Kinase gatekeeper profiling
Unsubstituted C2 for steric minimization
Gatekeeper-selectivity assay context
Anticancer SAR: regioisomer comparison
1,3,4-thiadiazole regioisomer
Cell-model cytotoxicity endpoint review
PAR4-targeted lead identification
Unexemplified scaffold in patent landscape
In vitro PAR4 activity screening
Antimicrobial probe development
5-methyl-1,3,4-thiadiazole motif
Antimicrobial screening context (MIC endpoint)
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